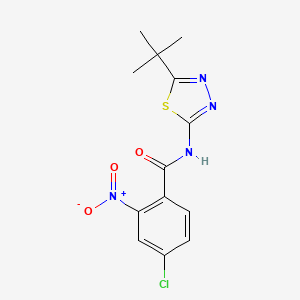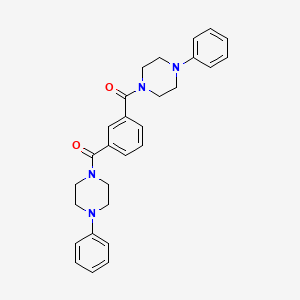
ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporters (MCTs). MCTs are a family of transporters that play a critical role in the transport of lactate and other monocarboxylates across the cell membrane. The inhibition of MCTs by AZD-3965 has been shown to have potential therapeutic applications in cancer and other diseases.
作用機序
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate inhibits MCTs by binding to the cytoplasmic facing cavity of the transporter, blocking the transport of lactate and other monocarboxylates across the cell membrane. This leads to intracellular acidification and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to decrease lactate production in the liver, potentially leading to therapeutic applications in liver disease. ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has also been shown to increase glucose uptake in muscle cells, potentially leading to therapeutic applications in metabolic diseases such as diabetes.
実験室実験の利点と制限
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a number of advantages and limitations for lab experiments. One advantage is its specificity for MCTs, allowing for targeted inhibition of lactate transport. However, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a relatively short half-life, requiring frequent dosing in lab experiments. Additionally, ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has a low solubility in water, requiring the use of organic solvents for administration.
将来の方向性
There are a number of future directions for research on ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate. One potential direction is the development of combination therapies using ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate and other cancer treatments. Another potential direction is the investigation of the role of MCTs in other diseases, such as liver disease and metabolic diseases. Finally, the development of more potent and selective MCT inhibitors may lead to improved therapeutic outcomes.
合成法
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-aminobenzonitrile with 1-bromohexane to form 2-amino-5-(1-azepanylcarbonyl)benzonitrile. This intermediate is then reacted with ethyl 2-bromo-4-methyl-3-thiophenecarboxylate to form ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate.
科学的研究の応用
Ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in cancer. MCTs are upregulated in many cancer cells, and the inhibition of MCTs by ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has been shown to decrease lactate transport and increase intracellular acidification, leading to decreased cancer cell proliferation and increased apoptosis. ethyl 2-amino-5-(1-azepanylcarbonyl)-4-methyl-3-thiophenecarboxylate has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
ethyl 2-amino-5-(azepane-1-carbonyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-10(2)12(21-13(11)16)14(18)17-8-6-4-5-7-9-17/h3-9,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSXJUIHYRBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(azepan-1-ylcarbonyl)-4-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)


![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)